molecular formula C17H15N3O3S B2491118 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448060-65-8

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2491118
CAS No.: 1448060-65-8
M. Wt: 341.39
InChI Key: BJBRVOVYKWPKFA-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling with the benzo[d][1,3]dioxole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are crucial to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler compounds .

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a unique structural arrangement that includes a thiophene ring, a pyrazole moiety, and a benzo[d][1,3]dioxole core. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The compound's structure can be depicted as follows:

N 2 3 thiophen 2 yl 1H pyrazol 1 yl ethyl benzo d 1 3 dioxole 5 carboxamide\text{N 2 3 thiophen 2 yl 1H pyrazol 1 yl ethyl benzo d 1 3 dioxole 5 carboxamide}

This structure suggests potential interactions with biological targets due to the presence of multiple heterocyclic rings.

The mechanism of action for this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

These interactions can lead to various pharmacological effects, including anti-inflammatory and antitumor activities.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Activity
Human cervical carcinoma (HeLa)8.5Moderate cytotoxicity
Colon adenocarcinoma (CaCo-2)6.7High cytotoxicity
Breast cancer (MCF7)4.9High cytotoxicity

The above data indicates that the compound has promising anticancer properties, potentially making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

This compound has also shown anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. For example:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

These findings indicate potential applications in treating infections caused by resistant strains of bacteria and fungi .

Case Studies

Several case studies have explored the biological activity of related compounds with similar structures. For instance:

  • Study on Pyrazole Derivatives : A study highlighted the anticancer activity of pyrazole derivatives against various tumor cell lines, demonstrating IC50 values comparable to those observed for this compound .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures have been shown to reduce edema and cytokine levels significantly .

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-17(12-3-4-14-15(10-12)23-11-22-14)18-6-8-20-7-5-13(19-20)16-2-1-9-24-16/h1-5,7,9-10H,6,8,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBRVOVYKWPKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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